

X-ray Crystal Structure of Brominated Hydroxybenzoic Acids: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of brominated hydroxybenzoic acid derivatives, focusing on providing clear, quantitative data and detailed experimental protocols. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel materials, as the crystalline arrangement dictates key physicochemical properties such as solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Bromo-2-hydroxybenzoic acid. At present, comprehensive crystallographic data for **2-Bromo-4-hydroxybenzoic acid** from single-crystal X-ray diffraction studies is not readily available in publicly accessible databases.

Parameter	4-Bromo-2-hydroxybenzoic Acid[1][2]	2-Bromo-4-hydroxybenzoic Acid Derivative (Alternative)
Chemical Formula	C ₇ H ₅ BrO ₃	Data not available
Molecular Weight	217.02 g/mol	Data not available
Crystal System	Triclinic	Data not available
Space Group	P-1	Data not available
a (Å)	3.9283 (4)	Data not available
b (Å)	5.9578 (6)	Data not available
c (Å)	15.1246 (14)	Data not available
α (°)	92.925 (3)	Data not available
β (°)	90.620 (4)	Data not available
γ (°)	94.710 (4)	Data not available
Volume (Å ³)	352.28 (6)	Data not available
Z	2	Data not available
Temperature (K)	Not specified	Data not available
Radiation	Not specified	Data not available
Key Interactions	Intramolecular O—H...O hydrogen bond forming an S(6) ring motif. Intermolecular O—H...O hydrogen bonds leading to the formation of centrosymmetric R ² ₂ (8) dimers. Short Br...Br contacts [3.4442 (5) Å] link these dimers into a one-dimensional chain. [1][3]	Data not available

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following protocols for the synthesis and single-crystal X-ray diffraction analysis are based on the available literature for 4-Bromo-2-hydroxybenzoic acid.

Synthesis and Crystallization of 4-Bromo-2-hydroxybenzoic Acid

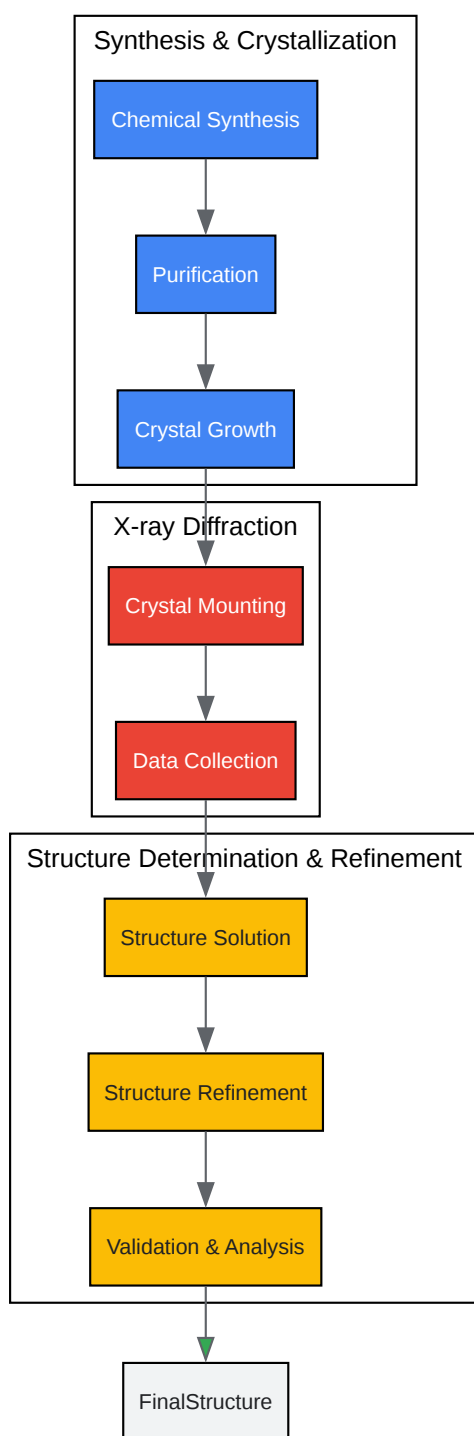
The title compound was obtained from a commercial supplier (Sigma-Aldrich).^[2] Single crystals suitable for X-ray diffraction were grown by slow evaporation from a methanol and chloroform mixture (2:1 v/v).^[2]

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal was selected and mounted on a diffractometer. Data collection was performed at room temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.^[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.



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Caption: Generalized workflow for single-crystal X-ray crystallography.

Structural Insights and Comparison

The crystal structure of 4-Bromo-2-hydroxybenzoic acid reveals a planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group, forming a stable six-membered ring (S(6) motif).[1][3] In the crystal lattice, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid moieties, creating an R²₂(8) ring motif.[1][3] These dimers are further linked by short bromine-bromine interactions, resulting in the formation of one-dimensional chains.[1][3]

A full comparison with **2-Bromo-4-hydroxybenzoic acid** is currently impeded by the lack of its published crystal structure. However, it is reasonable to hypothesize that **2-Bromo-4-hydroxybenzoic acid** would also exhibit hydrogen bonding between the hydroxyl and carboxylic acid groups, although the intramolecular hydrogen bond seen in the 4-bromo isomer would not be possible due to the para-position of the hydroxyl group. Intermolecular hydrogen bonding would likely be the dominant packing force, potentially leading to different supramolecular assemblies compared to the 4-bromo isomer. Further experimental investigation is required to elucidate the precise crystal structure of **2-Bromo-4-hydroxybenzoic acid** and its derivatives to enable a direct and comprehensive comparison.

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